molecular formula C8H16N2O3 B1283654 tert-Butyl (3-amino-3-oxopropyl)carbamate CAS No. 65983-35-9

tert-Butyl (3-amino-3-oxopropyl)carbamate

Cat. No.: B1283654
CAS No.: 65983-35-9
M. Wt: 188.22 g/mol
InChI Key: MYIHCTNHDMVMEQ-UHFFFAOYSA-N
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Description

tert-Butyl (3-amino-3-oxopropyl)carbamate is a chemical compound with the molecular formula C8H16N2O3 and a molecular weight of 188.23 g/mol . It is commonly used in organic synthesis and serves as a building block for various chemical reactions. This compound is known for its stability and versatility in different chemical environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl (3-amino-3-oxopropyl)carbamate can be synthesized through several methods. One common method involves the reaction of tert-butyl carbamate with 3-aminopropanoic acid under controlled conditions . The reaction typically requires a catalyst and is carried out at room temperature to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reaction time to optimize the yield and minimize impurities . The compound is then purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-amino-3-oxopropyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxo derivatives, amines, and substituted carbamates .

Scientific Research Applications

tert-Butyl (3-amino-3-oxopropyl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is utilized in the study of enzyme mechanisms and protein modifications.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.

    Industry: The compound is used in the production of polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl (3-amino-3-oxopropyl)carbamate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. The pathways involved include nucleophilic substitution and addition reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (3-amino-3-oxopropyl)carbamate is unique due to its stability and versatility in various chemical reactions. It offers a balance between reactivity and stability, making it suitable for a wide range of applications in organic synthesis and industrial production .

Properties

IUPAC Name

tert-butyl N-(3-amino-3-oxopropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3/c1-8(2,3)13-7(12)10-5-4-6(9)11/h4-5H2,1-3H3,(H2,9,11)(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYIHCTNHDMVMEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00572691
Record name N~3~-(tert-Butoxycarbonyl)-beta-alaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00572691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65983-35-9
Record name N~3~-(tert-Butoxycarbonyl)-beta-alaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00572691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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